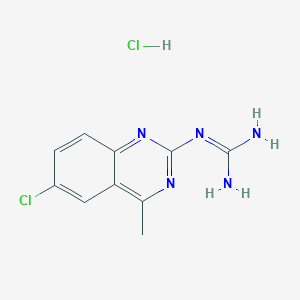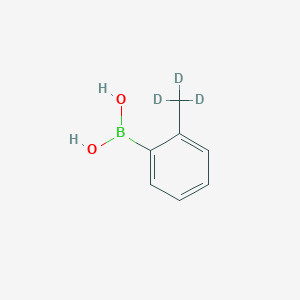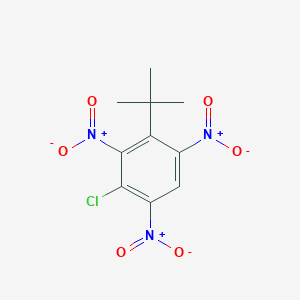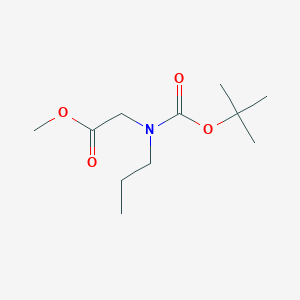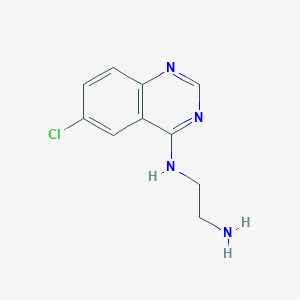
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-4-quinazoline.
Nucleophilic Substitution: The 6-chloro-4-quinazoline undergoes a nucleophilic substitution reaction with 1,2-ethanediamine. This reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N1-(6-chloro-4-quinazolinyl)-1,2-propanediamine
- N1-(6-chloro-4-quinazolinyl)-1,2-butanediamine
- N1-(6-chloro-4-quinazolinyl)-1,2-pentanediamine
Uniqueness
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine is unique due to its specific ethylenediamine moiety, which imparts distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
6637-19-0 |
|---|---|
分子式 |
C10H11ClN4 |
分子量 |
222.67 g/mol |
IUPAC 名称 |
N'-(6-chloroquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11ClN4/c11-7-1-2-9-8(5-7)10(13-4-3-12)15-6-14-9/h1-2,5-6H,3-4,12H2,(H,13,14,15) |
InChI 键 |
HYMRIWWOGDIJHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


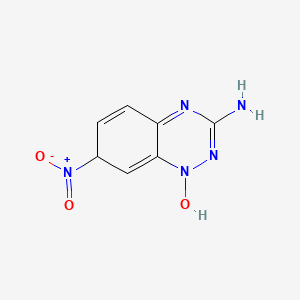

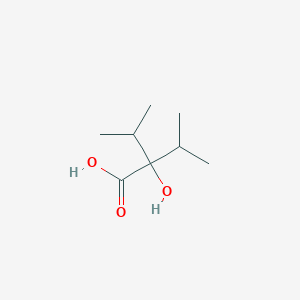
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
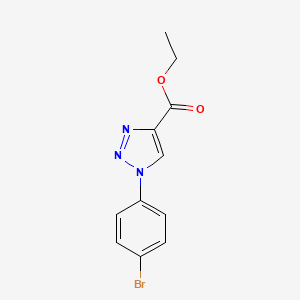
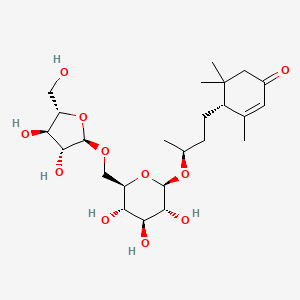
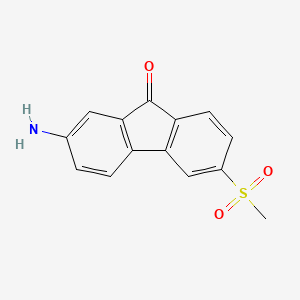
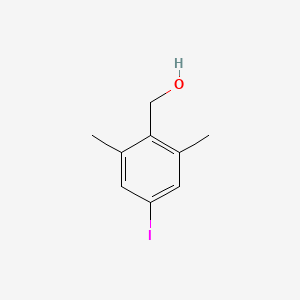
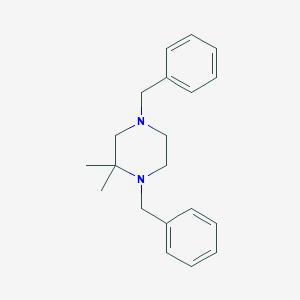
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
